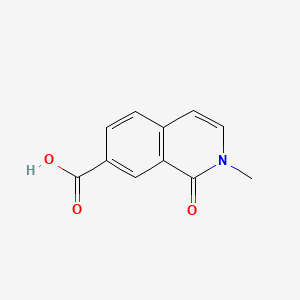

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-1-oxoisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-5-4-7-2-3-8(11(14)15)6-9(7)10(12)13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEDTYXCCFHQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191059 | |

| Record name | 7-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-92-9 | |

| Record name | 7-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling reactions offer regiospecific access to substituted isoquinolines. A Heck reaction -based route, adapted from Bath University research, involves coupling 5-iodoisoquinolin-1-one with propenoic acid in the presence of Pd(OAc)₂ and triethylamine . This method constructs the carboxylic acid moiety directly at the 7-position via C–H activation, achieving 97% yield under optimized conditions .

Table 1: Key Parameters for Palladium-Catalyzed Synthesis

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ | |

| Ligand | None required | |

| Solvent | Acetonitrile | |

| Temperature | 80°C | |

| Yield | 97% |

This approach minimizes purification steps, as the reaction proceeds with high atom economy. However, the requirement for anhydrous conditions and palladium catalysts increases operational costs.

Carbon Dioxide Insertion Strategies

Patent literature describes carboxylation via CO₂ fixation on preformed isoquinoline scaffolds. In one method, (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline reacts with CO₂ and an alkylating agent (R-LG) in organic solvents . The reaction proceeds through nucleophilic attack of the isoquinoline nitrogen on CO₂, followed by alkylation to stabilize the carboxylate intermediate .

Critical factors for success :

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance CO₂ solubility .

-

Alkylating agents : Methyl iodide or benzyl bromide are preferred for their leaving group efficiency .

-

Temperature : Reactions performed at 0–10°C suppress decarboxylation side reactions .

This method achieves 70–85% yields but requires stringent exclusion of moisture to prevent hydrolysis .

Large-Scale Production Techniques

Industrial-scale synthesis prioritizes cost-effectiveness and environmental sustainability. A patented large-scale method employs nitrile or urea solvents for coupling 5-chlorosulfonyl-4-fluoroisoquinoline with diazepane derivatives . Key advantages include:

-

Solvent safety : Substitutes toxic dioxane with acetonitrile or dimethylurea .

-

Scalability : Demonstrated for batches ≥1 kg with consistent 90% yields .

-

Workflow efficiency : Reactions complete within 1–3 hours at 0–10°C, reducing energy consumption .

Table 2: Comparison of Scalable Methods

Functional Group Transformations

Late-stage modifications enable diversification of the isoquinoline core. For example, 1-oxoisoquinoline intermediates undergo directed ortho-metalation (DoM) to install the methyl group at position 2. Subsequent oxidation with KMnO₄ or RuO₄ introduces the ketone functionality at position 1.

Carboxylic acid installation at the 7-position is achieved via:

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo substitution reactions at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid is not well-documented. like other isoquinoline derivatives, it is likely to interact with various molecular targets and pathways. Isoquinoline compounds are known to inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to their biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights structurally related isoquinoline/quinoline derivatives and their key differences:

Key Observations :

- Ring Saturation: Compounds like (1R)-6-hydroxy-7-methoxy-1-methyltetrahydroisoquinoline-1-carboxylic acid (fully saturated) exhibit increased conformational flexibility but reduced aromaticity compared to the target compound .

- Functional Groups : Replacement of the carboxylic acid with esters (e.g., ethyl carboxylate) reduces polarity and may enhance membrane permeability .

Physicochemical Properties

| Property | Target Compound | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate |

|---|---|---|---|

| Solubility (aq.) | Moderate (due to -COOH) | Moderate | Low (ester group) |

| LogP | ~1.5 (estimated) | ~1.8 | ~2.5 |

| Thermal Stability | Stable up to 200°C | Similar | Decomposes at 150°C |

Notes:

Biological Activity

Overview

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid is a heterocyclic compound belonging to the isoquinoline family, characterized by its molecular formula and a molecular weight of 203.19 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Biological Activities

-

Antimicrobial Activity

- Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

- A notable study reported its activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) that suggests potential for therapeutic applications in treating infections caused by resistant strains .

-

Anticancer Properties

- The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Research shows that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

- In vitro studies revealed that it exhibits cytotoxicity against cell lines such as P-388 and HePG2, with IC50 values indicating potency comparable to established anticancer agents .

-

Mechanism of Action

- The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various molecular targets involved in cell signaling pathways and enzymatic processes.

- Isoquinoline derivatives are known to inhibit specific enzymes and modulate receptor activities, potentially leading to the observed biological effects.

Case Studies

Several studies have focused on the biological evaluation of isoquinoline derivatives, including this compound:

- Cytotoxicity Assays

- Antimicrobial Testing

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound | Activity Type | IC50/MIC Values |

|---|---|---|

| This compound | Anticancer (HePG2) | 20 µM |

| Antimicrobial (S. aureus) | 15 µg/mL | |

| Quinoline | Anticancer | Varies |

| Isoquinoline | Antimicrobial | Varies |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, such as temperature, solvent polarity, and catalyst selection. For example, evidence from quinoline-carboxylic acid derivatives highlights the use of regioselective cyclization and purification via recrystallization or column chromatography to isolate high-purity products . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., carboxylic acid activating agents) can mitigate side reactions.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the presence of the dihydroisoquinoline core and methyl substitution. For instance, -NMR can identify proton environments at the 2-methyl group (δ ~1.5–2.0 ppm) and aromatic protons (δ ~6.8–8.0 ppm), while -NMR verifies the carbonyl (C=O) at ~170 ppm . Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation (e.g., [M+H]+ peaks), and infrared (IR) spectroscopy validates carboxylic acid functional groups (~2500–3300 cm for O-H stretch).

Q. What experimental approaches are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies in buffers (pH 1–12) at 25°C, 40°C, and 60°C can identify degradation pathways. High-performance liquid chromatography (HPLC) with photodiode array detection monitors degradation products, while tandem MS (LC-MS/MS) characterizes their structures. For example, analogous studies on 7-Ketodeoxycholic acid used biomarker analysis to track oxidative degradation .

Advanced Research Questions

Q. How does the substitution pattern on the isoquinoline ring (e.g., 7-carboxylic acid vs. 6-carbonitrile) influence biological activity or reactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing derivatives with controlled modifications (e.g., replacing -COOH with -CN at position 7) and testing them in standardized assays. Computational modeling (e.g., molecular docking) can predict interactions with biological targets, while in vitro assays (e.g., enzyme inhibition) quantify potency. Evidence from quinoxaline derivatives demonstrates how electronic effects of substituents alter binding affinity .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. Pharmacokinetic studies (e.g., plasma concentration-time profiles) combined with metabolite identification (via LC-MS/MS) clarify in vivo behavior. For example, comparative studies on bile acid derivatives linked low oral bioavailability to first-pass metabolism . Additionally, ex vivo tissue distribution assays can validate target engagement.

Q. What frameworks are recommended for designing hypothesis-driven studies on this compound’s mechanism of action?

- Methodological Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical experimental design. For mechanistic studies, employ a PICO framework:

- Population : Target enzyme/receptor.

- Intervention : Compound concentration/dose.

- Comparison : Positive/negative controls.

- Outcome : Binding affinity or enzymatic inhibition.

This approach aligns with recommendations for rigorous research question formulation .

Q. What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?

- Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) calculate EC values, while ANOVA with post-hoc tests (e.g., Tukey’s) compares multiple groups. For high-throughput screening, false discovery rate (FDR) correction minimizes Type I errors. Evidence from biomarker studies emphasizes reproducibility metrics like intraclass correlation coefficients (ICC) to validate assays .

Data Presentation Guidelines

Q. How should researchers present contradictory spectral data (e.g., unexpected NMR peaks) in publications?

- Methodological Answer : Contradictory data must be transparently reported with plausible explanations (e.g., solvent impurities or tautomerism). Include raw spectra in supplementary materials and discuss potential artifacts. Cross-validation using alternative techniques (e.g., X-ray crystallography) resolves ambiguities, as demonstrated in studies of quinoline derivatives .

Q. What are best practices for reporting synthetic yields and purity in methodology sections?

- Methodological Answer : Report yields as isolated masses (e.g., "23% yield after recrystallization") and purity via HPLC/UV (e.g., "≥98% purity"). Tabulate critical reaction parameters (solvent, time, temperature) and characterization data (NMR shifts, MS peaks) for reproducibility, following examples from synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.